ethyl 5-({[(4-iodophenyl)carbonyl]oxy}methyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate
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Overview
Description
ETHYL 5-{[(4-IODOBENZOYL)OXY]METHYL}-2-OXO-2,3-DIHYDRO-1H-IMIDAZOLE-4-CARBOXYLATE: is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features an ethyl ester group, an iodinated benzoyl moiety, and a dihydroimidazole ring, making it a molecule of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-{[(4-IODOBENZOYL)OXY]METHYL}-2-OXO-2,3-DIHYDRO-1H-IMIDAZOLE-4-CARBOXYLATE typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions using a nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Introduction of the Iodinated Benzoyl Group: The iodinated benzoyl group can be introduced via a nucleophilic substitution reaction where the imidazole derivative reacts with 4-iodobenzoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction of the imidazole ring can yield dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 5-{[(4-IODOBENZOYL)OXY]METHYL}-2-OXO-2,3-DIHYDRO-1H-IMIDAZOLE-4-CARBOXYLATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of ETHYL 5-{[(4-IODOBENZOYL)OXY]METHYL}-2-OXO-2,3-DIHYDRO-1H-IMIDAZOLE-4-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The iodinated benzoyl group may enhance the compound’s binding affinity to specific targets through halogen bonding .
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-OXO-2,3-DIHYDRO-1H-IMIDAZOLE-4-CARBOXYLATE: Lacks the iodinated benzoyl group, making it less versatile in substitution reactions.
ETHYL 1-(2,4-DICHLOROPHENYL)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-IMIDAZOLE-4-CARBOXYLATE:
Uniqueness
The presence of the iodinated benzoyl group in ETHYL 5-{[(4-IODOBENZOYL)OXY]METHYL}-2-OXO-2,3-DIHYDRO-1H-IMIDAZOLE-4-CARBOXYLATE imparts unique reactivity and binding properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H13IN2O5 |
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Molecular Weight |
416.17 g/mol |
IUPAC Name |
ethyl 5-[(4-iodobenzoyl)oxymethyl]-2-oxo-1,3-dihydroimidazole-4-carboxylate |
InChI |
InChI=1S/C14H13IN2O5/c1-2-21-13(19)11-10(16-14(20)17-11)7-22-12(18)8-3-5-9(15)6-4-8/h3-6H,2,7H2,1H3,(H2,16,17,20) |
InChI Key |
WUHDGOOFCFSJHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N1)COC(=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
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